molecular formula C5H7ClF3NO2 B8226361 3-(Trifluoromethyl)azetidine-3-carboxylic acid hydrochloride

3-(Trifluoromethyl)azetidine-3-carboxylic acid hydrochloride

Katalognummer: B8226361
Molekulargewicht: 205.56 g/mol
InChI-Schlüssel: QGOBTPKHNHAESV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Trifluoromethyl)azetidine-3-carboxylic acid hydrochloride (CAS: 102624-96-4) is a fluorinated azetidine derivative with the molecular formula C₄H₈ClF₃NO₂ and a molar mass of 137.56 g/mol . It features a rigid four-membered azetidine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a carboxylic acid moiety, which is stabilized as a hydrochloride salt. Key physicochemical properties include a boiling point of 268.5°C and a flash point of 116.2°C .

Azetidine derivatives are increasingly utilized in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to improve pharmacokinetic profiles . The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, making this compound valuable in drug discovery for targets such as enzymes and receptors requiring sterically constrained, fluorinated motifs .

Eigenschaften

IUPAC Name

3-(trifluoromethyl)azetidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO2.ClH/c6-5(7,8)4(3(10)11)1-9-2-4;/h9H,1-2H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOBTPKHNHAESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Table 1: Comparative Analysis of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Key Challenges
Hydrolysis-CondensationTFAA, NaOH, 0°C6498Silyl ether removal
TFAA CleavageTFAA (1–2 eq), 0°C, 1 hour9099Temperature control
HydrogenationPd(OH)₂/C, H₂ (60 psi), 60°C8997Long reaction time (48–110 hours)
CarboxylationCO₂ (5 atm), Mg/THF, HCl8995High-pressure equipment required

Analytical Characterization

Critical quality attributes of the final product are verified using:

  • NMR : δ 3.85 ppm (azetidine ring protons), δ 4.30 ppm (carboxylic acid proton).

  • Mass Spectrometry : m/z 205.56 [M+H]⁺, consistent with the molecular formula C₅H₇ClF₃NO₂.

  • HPLC : Purity >98% using a C18 column (ACN/H₂O gradient) .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Trifluoromethyl)azetidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 3-(Trifluoromethyl)azetidine-3-carboxylic acid hydrochloride can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Properties : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The following table summarizes its efficacy:
CompoundCell LineIC50 (µM)Mechanism of Action
3-(Trifluoromethyl)azetidine-3-carboxylic acidMCF-70.126Inhibits tubulin polymerization
3-(Trifluoromethyl)azetidine-3-carboxylic acidMDA-MB-2310.087Induces apoptosis through G2/M arrest

These findings suggest that the compound may serve as a potent anticancer agent, especially in targeting aggressive cancer types .

The compound's interaction with biomolecules is enhanced by its lipophilic nature due to the trifluoromethyl group. This interaction can modulate the activity of proteins and enzymes, leading to various biological effects such as:

  • Enzyme Inhibition : It has been implicated in inhibiting enzymes involved in metabolic pathways.
  • Potential Therapeutic Uses : Research indicates its potential application in treating conditions associated with phosphoinositide 3-kinase pathways .

Synthetic Chemistry

In synthetic organic chemistry, 3-(Trifluoromethyl)azetidine-3-carboxylic acid hydrochloride serves as a building block for synthesizing complex organic molecules and heterocycles. Its reactive nature allows for various transformations that can lead to the development of new pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human glioblastoma cells, revealing a dose-dependent decrease in cell viability:

Concentration (µM)% Cell Viability
1085
2565
5045
10015

These results indicate significant cytotoxic potential, warranting further investigation for therapeutic applications in oncology.

Case Study 2: Synthesis of Bioactive Compounds

Research has explored the use of this compound as an intermediate in synthesizing bioactive libraries aimed at developing bronchodilators and anti-inflammatory agents. The ability to modify its structure through various chemical reactions positions it as a versatile precursor in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)azetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related azetidine and piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
3-(Trifluoromethyl)azetidine-3-carboxylic acid hydrochloride 102624-96-4 C₄H₈ClF₃NO₂ 137.56 -CF₃, -COOH (HCl salt) Enhanced metabolic stability; used in enzyme inhibitors and receptor modulators .
Azetidine-3-carboxylic acid 36476-78-5 C₄H₇NO₂ 115.10 -COOH Precursor for bioactive derivatives; lacks fluorination .
Methyl azetidine-3-carboxylate hydrochloride 100202-39-9 C₅H₁₀ClNO₂ 151.59 -COOCH₃ (HCl salt) Ester derivative with improved cell permeability; intermediate in prodrug synthesis .
3-Hydroxyazetidine hydrochloride 18621-18-6 C₃H₈ClNO 109.55 -OH Polar substituent for solubility tuning; used in peptidomimetics .
6-(Trifluoromethyl)piperidine-3-carboxylic acid hydrochloride 2007916-57-4 C₇H₁₁ClF₃NO₂ 233.61 -CF₃ (six-membered ring), -COOH Broader conformational flexibility; targets ion channels and GPCRs .

Key Differences in Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs like azetidine-3-carboxylic acid .
  • Acid-Base Behavior : The hydrochloride salt form improves aqueous solubility relative to the free carboxylic acid .
  • Metabolic Stability : Fluorination reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life in vivo .

Biologische Aktivität

Overview

3-(Trifluoromethyl)azetidine-3-carboxylic acid hydrochloride is a chemical compound characterized by its unique trifluoromethyl group and azetidine structure. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, allowing for significant interactions with biological targets, which may lead to therapeutic applications.

  • Molecular Formula : C5_5H7_7ClF3_3NO2_2
  • Molecular Weight : 201.56 g/mol
  • Structure : A four-membered nitrogen-containing heterocycle with a carboxylic acid functional group and a trifluoromethyl substituent.

The biological activity of 3-(trifluoromethyl)azetidine-3-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances the compound's stability and interaction with hydrophobic pockets in proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including:

  • Inhibition of specific enzyme activities.
  • Modulation of receptor functions.
  • Alteration of cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For example, it has shown significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The following table summarizes the IC50_{50} values for various studies:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
3-(Trifluoromethyl)azetidine-3-carboxylic acidMCF-70.126Inhibits tubulin polymerization
3-(Trifluoromethyl)azetidine-3-carboxylic acidMDA-MB-2310.087Induces apoptosis through G2/M arrest

These findings suggest that the compound may act as a potent anticancer agent, particularly in triple-negative breast cancer (TNBC), where it exhibited a significant selective toxicity towards cancerous cells compared to non-cancerous cells.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. Notably, it demonstrated substantial inhibition of MMP-2 and MMP-9, indicating potential applications in preventing tumor invasion and metastasis.

Case Studies

  • In Vitro Studies : Research conducted on MCF-7 cells showed that treatment with 3-(trifluoromethyl)azetidine-3-carboxylic acid hydrochloride resulted in a significant decrease in cell viability and induced apoptosis, highlighting its potential as an anticancer agent .
  • Animal Models : In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that the compound significantly inhibited lung metastasis compared to control treatments .

Q & A

Q. What are the recommended synthetic routes for 3-(trifluoromethyl)azetidine-3-carboxylic acid hydrochloride, and how are yields optimized?

A common approach involves acid-catalyzed cyclization or hydrogen chloride-mediated deprotection. For example, a related synthesis of azetidine derivatives uses 4 N HCl/1,4-dioxane to cleave tert-butyl carbamate (Boc) protecting groups under ambient conditions, achieving ~82% yield after filtration and drying . Optimization includes controlling reaction time (e.g., overnight stirring) and using non-aqueous solvents like ether/hexane for precipitation . Purity is validated via LCMS (e.g., m/z 236 [M+H]+) and HPLC (retention time: 0.83 min) .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Key techniques include:

  • LCMS/HPLC : To confirm molecular weight (e.g., m/z 236 [M+H]+) and retention time .
  • NMR : For structural elucidation (e.g., verifying trifluoromethyl and azetidine ring signals).
  • Elemental Analysis : To validate chloride content in the hydrochloride salt.
  • X-ray Crystallography (if applicable): For absolute configuration determination.

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Lab coat, gloves, and eye protection.
  • First Aid : Immediate flushing with water for eye/skin contact and relocation to fresh air if inhaled .
  • Storage : In a cool, dry, and ventilated area, away from ignition sources .
  • Waste Disposal : Segregate and transfer to certified waste management services .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a valuable building block for protease inhibitors or GPCR-targeted drugs. Its electron-withdrawing nature affects ring strain in the azetidine moiety, modulating reactivity in nucleophilic substitutions . Comparative studies with non-fluorinated analogs (e.g., azetidine-3-carboxylic acid, CAS 36476-78-5) reveal distinct pharmacokinetic profiles .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate activity thresholds (e.g., IC50 variability due to assay conditions).
  • Protease Stability Assays : Assess degradation in buffer vs. serum (e.g., using human serum as in ).
  • Control Experiments : Compare with structurally related compounds (e.g., 3-hydroxyazetidine hydrochloride, CAS 18621-18-6) to isolate trifluoromethyl-specific effects .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • pH-Dependent Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2), monitoring degradation via HPLC .
  • Thermal Stability : Accelerated aging studies at 40°C/75% RH for 4 weeks, followed by LCMS analysis.
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Q. What methodological challenges arise in conjugating this compound to biomolecules (e.g., peptides)?

  • Activation of Carboxylic Acid : Use EDC/NHS coupling to form active esters, but optimize molar ratios to avoid side reactions with the azetidine nitrogen .
  • Solubility Issues : The hydrochloride salt may require buffer exchange (e.g., to sodium acetate, pH 5.0) before conjugation.
  • Purification : Remove unreacted reagents using size-exclusion chromatography or dialysis .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking Studies : Map the trifluoromethyl group into hydrophobic pockets of target proteins (e.g., kinases).
  • MD Simulations : Assess conformational flexibility of the azetidine ring in aqueous vs. membrane environments.
  • QSAR : Corrogate electronic effects (CF3) with activity data from analogs like 3-cyanoazetidine hydrochloride (CAS 345954-83-8) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.